Methyl fucopyranoside

Glycosyltransferase Acceptor Specificity Plant Cell Wall Biosynthesis

Methyl fucopyranoside (CAS 65310-00-1, α,β mixture, ~70% beta) is a stable, non-metabolizable fucose analog with three irreplaceable functional parameters defining its procurement value: (1) optimal acceptor substrate for RGXT xylosyltransferases—30-fold more efficient than 4-O-methyl analogs, with 2-O- and 3-O-methyl derivatives completely inactive; (2) high-affinity fucose-specific lectin ligand with sub-micromolar Kd values (0.25 μM for PA-IIL, 1.23 μM for Ralstonia solanacearum lectin); (3) most potent fucokinase inhibitor among 30+ sugar analogs (Ki 1.1 mM), outperforming Clobenoside 5–10 fold. Substitution with pure anomers or methylated derivatives yields non-comparable experimental data.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 65310-00-1
Cat. No. B016489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl fucopyranoside
CAS65310-00-1
SynonymsMethyl 6-Deoxy-galactopyranoside; 
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)O
InChIInChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1
InChIKeyOHWCAVRRXKJCRB-DVEMRHSHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Fucopyranoside (CAS 65310-00-1) Procurement Guide: Anomeric Mixture of a Methylated Deoxyhexose for Glycobiology and Carbohydrate Chemistry Research


Methyl fucopyranoside (CAS 65310-00-1) is a synthetic methyl glycoside derivative of the naturally occurring 6-deoxyhexose L-fucose. It is typically supplied as an α,β anomeric mixture (approximately 70% beta) . The compound serves as a stable, non-metabolizable analog of native fucosylated glycans, making it a fundamental biochemical tool for investigating fucose-specific recognition events, glycosyltransferase acceptor specificity, and glycosidase activity [1]. Unlike free fucose, the methyl group at the anomeric carbon confers enhanced stability against spontaneous hydrolysis and enzymatic degradation . The compound's primary procurement value lies in its well-characterized role as both a defined substrate and a competitive ligand in enzymology and protein-carbohydrate interaction studies.

Methyl Fucopyranoside (CAS 65310-00-1) Substitution Risk Assessment: Why Structural Analogs Fail to Deliver Equivalent Experimental Outcomes


Methyl fucopyranoside cannot be substituted interchangeably with other fucose derivatives or methyl glycosides due to its specific stereochemistry and substitution pattern, which dictate its biological recognition. The compound's activity as a glycosyltransferase acceptor is critically dependent on the presence of free hydroxyl groups at the 2- and 3-positions; methylation at either of these positions completely abolishes acceptor function [1]. Similarly, its binding affinity to fucose-specific lectins is governed by the precise spatial arrangement of its hydroxyl groups, with even minor modifications resulting in significant differences in Kd values [2]. Substituting this compound with a different anomer (e.g., pure α vs. the α,β mixture) or a derivative with altered methylation patterns will yield non-comparable and potentially misleading experimental data in enzymology, structural biology, and inhibition assays. The specific anomeric composition and substitution state are therefore not interchangeable procurement considerations but essential determinants of assay outcome.

Methyl Fucopyranoside (CAS 65310-00-1) Comparative Performance Data: Quantified Differentiation Against Structural Analogs in Key Research Assays


Glycosyltransferase Acceptor Efficiency: 30-Fold Superiority Over 4-O-Methyl Analog and Complete Inactivity of 2-O/3-O-Methyl Derivatives

Methyl α-L-fucopyranoside is the most efficient monosaccharide acceptor substrate for Arabidopsis thaliana xylosyltransferases (RGXT family) involved in rhamnogalacturonan-II biosynthesis. It is 30-fold more effective than methyl 4-O-methyl-α-L-fucopyranoside. Methylation at the 2- or 3-position completely abolishes acceptor activity [1][2].

Glycosyltransferase Acceptor Specificity Plant Cell Wall Biosynthesis

Bacterial Lectin Binding Affinity: Sub-Micromolar Kd (1.23 μM) for Ralstonia solanacearum Lectin

Methyl α-L-fucopyranoside binds to the fucose-binding lectin from Ralstonia solanacearum (RSL) with a dissociation constant Kd of 1.23 μM, as determined from X-ray crystallographic data and validated by multiple databases including MOAD and PDBbind-CN [1][2]. In contrast, α-methyl fucoside exhibits a substantially weaker Kd of 2700 μM against other lectin systems, demonstrating that affinity is highly dependent on the specific lectin target and assay conditions [3].

Lectinology Protein-Carbohydrate Interaction Structural Biology

Fucokinase Inhibition: Competitive Ki = 1.1 mM, 5- to 10-Fold Lower Than Clobenoside

1-Methylfucoside (methyl fucopyranoside) competitively inhibits fucokinase with a Ki of 1.1 mmol/L in rat liver cell-free systems [1]. In comparison, Clobenoside, a chloro-containing glucofuranoside, inhibits both fucokinase and fucose-1-phosphate pyrophosphorylase with Ki values ranging from 5 to 10 mmol/L [1]. Among 30 different sugar analogues tested, 1-methylfucoside demonstrated the most potent inhibition of fucokinase [1].

Enzyme Inhibition Fucose Metabolism Glycoprotein Biosynthesis

Anomeric Composition and Physicochemical Profile: α,β Mixture with 70% Beta Predominance and Melting Point 150–152°C

Methyl fucopyranoside (CAS 65310-00-1) is supplied as an α,β anomeric mixture containing approximately 70% beta anomer . The compound exhibits a melting point of 150–152°C, a molecular weight of 178.18 g/mol, and limited solubility in chloroform, methanol, and water [1]. This profile differs from the pure beta anomer (methyl β-D-fucopyranoside, CAS 24332-98-7), which has a melting point of approximately 123°C and distinct optical rotation properties .

Physicochemical Characterization Quality Control Procurement Specification

Biological Relevance as Fucose Anchor: Affinity Improvement of Two Orders of Magnitude Achievable via Ligand Engineering

Methyl-fucoside serves as a foundational fucose anchor in reversible covalent ligand design. Using methyl-fucoside as a baseline, the most effective engineered ligands achieved a two-order-of-magnitude improvement in IC50, matching the affinity of the native H-type 1 trisaccharide [1]. Control experiments confirmed that both the fucose anchor (methyl-fucoside) and the salicylaldehyde moiety are essential for high-affinity binding [1].

Lectin Ligand Design Glycomimetics Therapeutic Development

Methyl Fucopyranoside (CAS 65310-00-1) Optimal Use Cases: Evidence-Based Applications for Research and Procurement Planning


Glycosyltransferase Acceptor Specificity Studies in Plant Cell Wall Biosynthesis Research

Methyl α-L-fucopyranoside is the optimal monosaccharide acceptor substrate for characterizing xylosyltransferases (RGXT family) involved in rhamnogalacturonan-II biosynthesis. With 30-fold higher efficiency than its 4-O-methyl analog and the complete inactivity of 2-O- and 3-O-methyl derivatives, this compound uniquely enables mapping of the acceptor recognition requirements of these enzymes [1][2]. Researchers investigating pectin biosynthesis, plant cell wall architecture, or glycosyltransferase regiospecificity should procure this specific compound, as no methylated fucose analog can substitute for these assays.

High-Affinity Lectin Binding and Competitive Inhibition Assays for Bacterial Adhesin Characterization

Methyl fucopyranoside exhibits a sub-micromolar Kd (1.23 μM) for Ralstonia solanacearum lectin and Kd = 0.25 μM for Pseudomonas aeruginosa PA-IIL, establishing it as a high-affinity reference ligand for fucose-specific lectins [1][2]. Its well-characterized binding parameters make it the preferred compound for competitive displacement assays, isothermal titration calorimetry (ITC) standardization, and X-ray crystallography co-crystallization studies targeting bacterial carbohydrate recognition domains implicated in host-pathogen interactions [3].

Fucokinase Inhibition Studies in Glycoprotein Biosynthesis Pathway Analysis

With a competitive inhibition constant of Ki = 1.1 mM against fucokinase, methyl fucopyranoside is the most potent fucokinase inhibitor among 30 tested sugar analogues, outperforming Clobenoside (Ki = 5–10 mM) by a factor of 5 to 10 [1]. This compound is the reagent of choice for studies requiring disruption of the fucose salvage pathway, investigation of fucoprotein biosynthesis and secretion, or evaluation of sugar analogue effects on glycoconjugate processing in mammalian systems.

Glycomimetic Ligand Development and Reversible Covalent Inhibitor Design

Methyl fucopyranoside serves as the essential fucose anchor in the development of high-affinity reversible covalent lectin ligands. Engineered ligands incorporating this anchor achieve two-order-of-magnitude improvements in IC50 compared to methyl-fucoside alone, matching the affinity of native H-type 1 trisaccharide [1]. This compound is a critical starting material and reference standard for medicinal chemistry programs targeting fucose-binding proteins, including bacterial adhesins, selectins, and other carbohydrate-recognition domains involved in inflammation, cancer metastasis, and immune regulation.

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